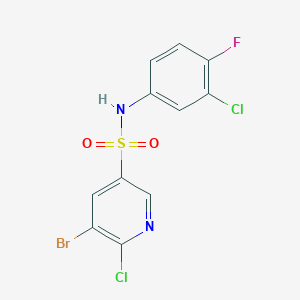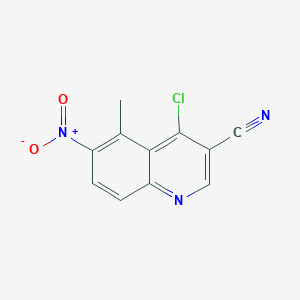![molecular formula C12H18NO5P B12620416 N-[Ethoxy(phenyl)phosphoryl]-L-threonine CAS No. 918794-14-6](/img/structure/B12620416.png)
N-[Ethoxy(phenyl)phosphoryl]-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Ethoxy(phenyl)phosphoryl]-L-threonine is an organophosphorus compound with the molecular formula C12H18NO5P. This compound is known for its unique structure, which includes an ethoxy group, a phenyl ring, and a phosphoryl group attached to the amino acid L-threonine. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-threonine typically involves the reaction of L-threonine with ethoxy(phenyl)phosphoryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound .
Scientific Research Applications
N-[Ethoxy(phenyl)phosphoryl]-L-threonine is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a drug delivery system.
Industry: It is used in the development of flame-retardant materials and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-threonine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The ethoxy and phenyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl diphenylphosphinate: Similar in structure but with two phenyl groups instead of one.
Phenylphosphonic acid: Lacks the ethoxy group and the amino acid moiety.
Phosphinothricin: Contains a phosphinic acid group and is used as a herbicide.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-threonine is unique due to its combination of an ethoxy group, a phenyl ring, and an amino acid moiety. This structure imparts specific chemical properties that make it useful in various applications, particularly in research and industrial settings .
Properties
CAS No. |
918794-14-6 |
|---|---|
Molecular Formula |
C12H18NO5P |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
(2S,3R)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H18NO5P/c1-3-18-19(17,10-7-5-4-6-8-10)13-11(9(2)14)12(15)16/h4-9,11,14H,3H2,1-2H3,(H,13,17)(H,15,16)/t9-,11+,19?/m1/s1 |
InChI Key |
RFKHOFALTNPOEL-NJHYPEHSSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H]([C@@H](C)O)C(=O)O |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(C(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)
![Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B12620351.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate](/img/structure/B12620357.png)


![[(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-2,2,6a,6b,9,9,10,12a-octamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-(4-benzylpiperazin-1-yl)methanone](/img/structure/B12620386.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)
![1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12620409.png)


